molecular formula C10H13BBrFO3 B1284242 3-Bromo-2-butoxy-5-fluorophenylboronic acid CAS No. 352534-85-1

3-Bromo-2-butoxy-5-fluorophenylboronic acid

Cat. No. B1284242
M. Wt: 290.92 g/mol
InChI Key: DREJEOAXSCRYPA-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-2-butoxy-5-fluorophenylboronic acid, is a boronic acid derivative that is part of a class of compounds widely used in organic synthesis and pharmaceutical applications. Boronic acids are known for their role in Suzuki cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds, and for their utility in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of arylboronic acids often involves halogen-lithium exchange reactions, as demonstrated in the preparation of 3-pyridylboronic acid from 3-bromopyridine . This method has been evaluated for various aryl halides, suggesting a potential pathway for synthesizing the compound . Additionally, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline through a lithium-bromine exchange followed by the addition of trimethyl borate and acidic hydrolysis indicates a similar approach could be applied to our target compound . Furthermore, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile via Grignard reaction and subsequent reactions provides insight into the synthetic routes available for bromo-fluorophenylboronic acids .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is of significant interest due to their reactivity and binding properties. X-ray crystallography has been used to determine the structure of amino-3-fluorophenyl boronic acid, revealing a low pKa value which is advantageous for physiological applications . The structure of 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, which can be synthesized from ortho-functionalized arylboronic acids, exhibits a high rotational barrier around the Caryl bond, indicating a degree of rigidity in the molecular framework .

Chemical Reactions Analysis

Arylboronic acids participate in various chemical reactions, including halodeboronation, where aryl boronic acids are transformed into aryl bromides or chlorides . The Rh(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids to yield indenones is another example of the reactivity of similar compounds, which could be extrapolated to the synthesis of complex structures from 3-Bromo-2-butoxy-5-fluorophenylboronic acid . The tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles also highlights the dynamic behavior of these compounds in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their functional groups. For instance, the presence of fluorine can affect the acidity and reactivity of the boronic acid . The tautomeric behavior of boronic acids with formyl groups indicates that the presence of substituents can significantly alter the properties of these compounds, such as their equilibrium constants and thermodynamic parameters . The synthesis of various derivatives, such as benzoxaboroles, further illustrates the diverse reactivity and potential applications of boronic acids in different chemical environments10.

Scientific Research Applications

  • Organic Chemistry

    • Application : 3-Bromo-2-butoxy-5-fluorophenylboronic acid is used as a building block in organic synthesis .
    • Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Generally, boronic acids are used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds .
    • Results : The outcomes of these syntheses are new organic compounds, the properties of which depend on the specific reactions used .
  • Material Science

    • Application : This compound can be used as a precursor for the synthesis of new functional materials with specific optical or electronic properties.
    • Method of Application : The specific methods of application can vary greatly depending on the particular material being synthesized. Generally, boronic acids are used in coupling reactions to form new bonds.
    • Results : The outcomes of these syntheses are new materials, the properties of which depend on the specific reactions used.
  • Catalytic Protodeboronation

    • Application : Pinacol boronic esters, such as 3-Bromo-2-butoxy-5-fluorophenylboronic acid, are used in catalytic protodeboronation .
    • Method of Application : This involves the removal of the boron group from the boronic ester, often using a radical approach .
    • Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Synthesis of Functional Materials

    • Application : This compound can be used as a precursor for the synthesis of new functional materials .
    • Method of Application : The specific methods of application can vary greatly depending on the particular material being synthesized .
    • Results : The outcomes of these syntheses are new materials, the properties of which depend on the specific reactions used .
  • Catalytic Protodeboronation

    • Application : Pinacol boronic esters, such as 3-Bromo-2-butoxy-5-fluorophenylboronic acid, are used in catalytic protodeboronation .
    • Method of Application : This involves the removal of the boron group from the boronic ester, often using a radical approach .
    • Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
  • Preparation of Phenylboronic Catechol Esters

    • Application : Reactant for the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .
    • Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed .
    • Results : The outcomes of these syntheses are new organic compounds, the properties of which depend on the specific reactions used .
  • Synthesis of Functional Materials

    • Application : This compound can be used as a precursor for the synthesis of new functional materials .
    • Method of Application : The specific methods of application can vary greatly depending on the particular material being synthesized .
    • Results : The outcomes of these syntheses are new materials, the properties of which depend on the specific reactions used .
  • Catalytic Protodeboronation

    • Application : Pinacol boronic esters, such as 3-Bromo-2-butoxy-5-fluorophenylboronic acid, are used in catalytic protodeboronation .
    • Method of Application : This involves the removal of the boron group from the boronic ester, often using a radical approach .
    • Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
  • Preparation of Phenylboronic Catechol Esters

    • Application : Reactant for the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .
    • Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed .
    • Results : The outcomes of these syntheses are new organic compounds, the properties of which depend on the specific reactions used .

properties

IUPAC Name

(3-bromo-2-butoxy-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrFO3/c1-2-3-4-16-10-8(11(14)15)5-7(13)6-9(10)12/h5-6,14-15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREJEOAXSCRYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCCC)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584231
Record name (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-butoxy-5-fluorophenylboronic acid

CAS RN

352534-85-1
Record name (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-butoxy-5-fluorophenylboronic acid
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